N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-22(16-6-5-14-3-1-2-4-15(14)11-16)23-21-19-12-30-13-20(19)24-25(21)17-7-9-18(10-8-17)26(28)29/h1-11H,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWKFOCXMNOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-nitrophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s thieno[3,4-c]pyrazole core distinguishes it from related heterocycles such as 1,2,3-triazoles (e.g., compound 6m in ) and 1,3,4-thiadiazoles (). Key comparisons include:
- Core Heterocycles: The thieno[3,4-c]pyrazole in the target compound combines sulfur (thiophene) and nitrogen (pyrazole) atoms, enabling diverse electronic interactions. Triazoles (e.g., 6m) exhibit strong hydrogen-bonding capacity due to multiple nitrogen atoms , while thiadiazoles () prioritize sulfur-mediated hydrophobic interactions .
Substituent Effects
Electronic and Crystallographic Properties
- Hydrogen Bonding : The naphthamide’s –NH and carbonyl groups may form intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis (), influencing crystal packing .
Research Findings and Implications
Structural Uniqueness: The fused thienopyrazole core offers distinct electronic properties compared to triazoles or thiadiazoles, meriting further exploration in drug design.
Synthetic Flexibility: Cycloaddition routes (as in 6m) could optimize the target’s yield, while hydrazonoyl intermediates () may expand derivatization .
Antimicrobial Potential: The nitrophenyl group’s presence in active thiadiazoles suggests the target compound could be screened for similar applications .
Biological Activity
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a naphthamide moiety and a nitrophenyl group. Its molecular formula is , and it has a molecular weight of 452.49 g/mol. The presence of these functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neuroprotective Activity : The compound has shown potential in inhibiting glycogen synthase kinase 3β (GSK3β) with an IC50 value of 3.77 µM, which is significant for neurodegenerative disease treatment. It also induces the nuclear factor (erythroid-derived 2)–like 2 (Nrf2) pathway, enhancing cellular defense mechanisms against oxidative stress .
- Enzyme Inhibition : Research indicates that various analogs of pyrazole compounds can inhibit metabolic enzymes relevant to neurodegenerative disorders such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). For instance, compounds with similar structures have demonstrated AChE inhibition with IC50 values as low as 66.37 nM .
Antinociceptive and Anti-inflammatory Effects
Studies have highlighted the antinociceptive properties of related pyrazole compounds. For example, certain derivatives exhibit significant analgesic effects in animal models through mechanisms that may involve modulation of central nervous system pathways .
Antimicrobial and Anticancer Properties
The compound's potential as an antimicrobial agent has been suggested based on its structural characteristics. Additionally, some derivatives have shown promise in oncology research for their ability to inhibit cancer cell proliferation .
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of compounds related to this compound:
- Cytotoxicity Studies : A mini-review highlighted the cytotoxic effects of pyrazole analogs against various cancer cell lines, indicating that structural modifications can enhance efficacy .
- Neuroprotective Effects : In vivo studies demonstrated that certain derivatives could protect neuronal cells from oxidative damage by modulating key signaling pathways .
- Analgesic Activity : Experimental data from hot plate tests showed that specific analogs provided significant pain relief compared to control groups .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide?
The synthesis involves multi-step protocols:
- Core formation : Cyclocondensation of hydrazine derivatives with thiophene precursors (e.g., thieno[3,4-c]pyrazole) under reflux in ethanol or DMF, with temperature control (60–80°C) to optimize cyclization .
- Functionalization : Introduction of the 4-nitrophenyl group via nucleophilic substitution or Pd-catalyzed coupling. The nitro group may require protection/deprotection strategies to avoid side reactions .
- Amidation : Reaction with 2-naphthoyl chloride in dichloromethane, catalyzed by triethylamine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Validation : Purity is confirmed by TLC and HPLC (>95%), with structural verification via NMR and mass spectrometry .
Q. How is the molecular structure of this compound confirmed experimentally?
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon connectivity, with characteristic shifts for the nitro group (δ ~8.2 ppm for aromatic protons) and naphthamide carbonyl (δ ~168 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₄H₁₇N₃O₃S).
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the 3D structure, including dihedral angles between the thienopyrazole and naphthamide moieties .
Q. What biological activities are reported for thieno[3,4-c]pyrazole analogs?
- Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ values in µM range) via competitive binding assays .
- Antimicrobial properties : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Kinase inhibition : Interaction with Bruton’s tyrosine kinase (BTK) in cancer cell lines (e.g., MCF-7), assessed via Western blotting .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the 4-nitrophenyl group?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield (85% vs. 60%) by enhancing reaction kinetics .
- Catalytic systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling, with careful exclusion of moisture/oxygen .
- By-product mitigation : Low-temperature nitration (0–5°C) minimizes polysubstitution. Kinetic studies (e.g., in situ FTIR) identify optimal reaction termination points .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize data to positive controls (e.g., celecoxib for COX-2) .
- Orthogonal validation : Pair enzyme inhibition assays with surface plasmon resonance (SPR) to confirm binding affinities .
- Metabolic profiling : Incubate with liver microsomes to assess stability; correlate half-life (t₁/₂) with activity retention .
Q. How can computational methods predict SAR for this compound?
- Docking studies : Use AutoDock Vina to model interactions with BTK (PDB: 3PJ2). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with anti-inflammatory IC₅₀ using multiple linear regression (R² >0.85) .
- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (GROMACS) to prioritize synthetic targets .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Crystal growth : Use slow evaporation from DMSO/water (1:3) to obtain diffraction-quality crystals. Avoid DMF due to high boiling point .
- Data refinement : SHELXL resolves disorders in the thienopyrazole ring via PART and SUMP instructions. Anisotropic displacement parameters (ADPs) improve R-factor convergence (<5%) .
- Twinned crystals : Apply TWINROT in SHELXL to deconvolute overlapping reflections .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
